molecular formula C33H58N14O10S B12522182 L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- CAS No. 656228-87-4

L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl-

Cat. No.: B12522182
CAS No.: 656228-87-4
M. Wt: 843.0 g/mol
InChI Key: KNKBENMCHYGRLT-FQJIPJFPSA-N
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Description

L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology have enabled the production of peptides through microbial fermentation, where genetically engineered microorganisms express the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various protecting groups and coupling reagents are used during SPPS to achieve specific modifications.

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or enhanced biological activity.

Scientific Research Applications

L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties and wound healing capabilities.

    Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The peptide can bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular repair processes.

Comparison with Similar Compounds

Similar Compounds

    L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.

    L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields for its stability and solubility.

Uniqueness

L-Cysteine, L-arginyl-L-alanyl-L-prolyl-L-arginyl-L-seryl-L-prolylglycyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its ability to form disulfide bonds and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

656228-87-4

Molecular Formula

C33H58N14O10S

Molecular Weight

843.0 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C33H58N14O10S/c1-17(42-25(50)18(34)6-2-10-39-32(35)36)29(54)46-12-5-9-23(46)28(53)44-19(7-3-11-40-33(37)38)26(51)45-20(15-48)30(55)47-13-4-8-22(47)27(52)41-14-24(49)43-21(16-58)31(56)57/h17-23,48,58H,2-16,34H2,1H3,(H,41,52)(H,42,50)(H,43,49)(H,44,53)(H,45,51)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

KNKBENMCHYGRLT-FQJIPJFPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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